molecular formula C24H18N4O2 B15019793 N'-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide

Cat. No.: B15019793
M. Wt: 394.4 g/mol
InChI Key: MMICWWCZPWBUOD-PCLIKHOPSA-N
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Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4,6-diphenylpyrimidine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours until the reaction is complete, and the product is then isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

N’-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes or DNA. This interaction can inhibit enzyme activity or interfere with DNA replication, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide

Uniqueness

N’-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide is unique due to its specific structural features, such as the presence of both hydroxyphenyl and diphenylpyrimidine groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities compared to other similar Schiff base hydrazones .

Properties

Molecular Formula

C24H18N4O2

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide

InChI

InChI=1S/C24H18N4O2/c29-22-14-8-7-13-19(22)16-25-28-24(30)23-26-20(17-9-3-1-4-10-17)15-21(27-23)18-11-5-2-6-12-18/h1-16,29H,(H,28,30)/b25-16+

InChI Key

MMICWWCZPWBUOD-PCLIKHOPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C/C3=CC=CC=C3O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=CC=CC=C3O)C4=CC=CC=C4

Origin of Product

United States

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